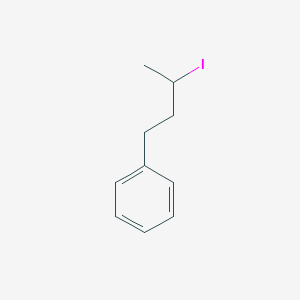

(3-Iodobutyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

59456-20-1 |

|---|---|

Molecular Formula |

C10H13I |

Molecular Weight |

260.11 g/mol |

IUPAC Name |

3-iodobutylbenzene |

InChI |

InChI=1S/C10H13I/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

NDEHZONFJLYJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)I |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 3 Iodobutyl Benzene

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. (3-Iodobutyl)benzene serves as a valuable substrate in several such transformations, including cross-coupling reactions, radical additions, and alkylation strategies.

Cross-Coupling Reactions (e.g., Kumada, Suzuki-Miyaura, Heck-type)

Cross-coupling reactions are powerful methods for forging carbon-carbon bonds, and this compound can participate in several of these processes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This compound, as a secondary alkyl iodide, has been successfully employed in Kumada coupling reactions. For instance, nickel NNN pincer complexes have been shown to be effective catalysts for the coupling of this compound with n-butylmagnesium chloride, yielding (3-methylheptyl)benzene. epfl.chwikipedia.org The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired cross-coupled product and minimize side reactions such as reduction and elimination. epfl.ch Iron-based catalysts have also been explored for the Kumada coupling of this compound with phenylmagnesium chloride, leading to the formation of 1,3-diphenylbutane. core.ac.uk

| Catalyst System | Grignard Reagent | Product | Yield | Reference |

| Nickel NNN Pincer Complex | n-Butylmagnesium chloride | (3-Methylheptyl)benzene | High | epfl.chwikipedia.org |

| Iron Pincer Complex | Phenylmagnesium chloride | 1,3-Diphenylbutane | Moderate | core.ac.uk |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is one of the most versatile cross-coupling methods. wikipedia.org While traditionally used for sp2-hybridized carbons, advancements have extended its scope to include alkyl halides. Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not abundant in the literature, the general principles of coupling secondary alkyl halides with boronic acids or their derivatives are applicable. wikipedia.orgresearchgate.net The reaction would involve the oxidative addition of the C-I bond to a palladium(0) complex, followed by transmetalation with an organoboron species and reductive elimination to form the new C-C bond. Challenges such as β-hydride elimination can be a competing pathway with secondary alkyl halides.

Heck-type Reactions: The Heck reaction typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The classical Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While aryl and vinyl halides are the most common substrates, the use of alkyl halides is less frequent due to issues like slow oxidative addition and competing β-hydride elimination. There are no specific reports of Heck-type reactions involving this compound in the surveyed literature. However, one could postulate that under specific ligand and reaction conditions designed to favor oxidative addition and suppress β-hydride elimination, a Heck-type reaction could potentially occur.

Giese Reactions and Related Radical Additions

The Giese reaction is a radical process that involves the addition of a carbon-centered radical to an electron-deficient alkene. nih.govbeilstein-journals.org this compound can serve as a precursor to the 3-phenylbutyl radical, which can then participate in Giese-type reactions. The radical is typically generated from the alkyl iodide using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like a tin hydride or through photoredox catalysis. nih.govbeilstein-journals.org

A study on an Fe-electrocatalytic deoxygenative Giese reaction mentioned this compound as a putative intermediate, suggesting its potential to form the corresponding radical and add to an alkene like 4-tert-butylstyrene. chemrxiv.org The general mechanism would involve the generation of the 3-phenylbutyl radical, its addition to the double bond of the Michael acceptor, and subsequent trapping of the resulting radical to afford the final product. sioc-journal.cn

Alkylation Strategies Utilizing this compound

This compound can be used as an alkylating agent to introduce the 3-phenylbutyl group onto other molecules.

Friedel-Crafts Alkylation: In principle, this compound could be used in a Friedel-Crafts alkylation of an aromatic compound in the presence of a Lewis acid catalyst. libretexts.org However, a significant challenge with using secondary halides in Friedel-Crafts alkylations is the potential for carbocation rearrangements. libretexts.orgyoutube.com The secondary carbocation initially formed from this compound could undergo a hydride shift to form a more stable benzylic carbocation, leading to a mixture of products.

Ortho-Alkylation of Aryl Iodides: A more controlled alkylation strategy involves the palladium-catalyzed, norbornene-mediated ortho-alkylation of aryl iodides with secondary alkyl halides. libretexts.org This domino process allows for the formation of two new carbon-carbon bonds in one pot, leading to polycyclic heterocycles. While not a direct alkylation of a simple arene, this method highlights a sophisticated use of secondary alkyl iodides like this compound for targeted alkylation. libretexts.org

Carbon-Heteroatom Bond Forming Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack by heteroatoms, enabling the formation of various carbon-heteroatom bonds. These reactions are fundamental in introducing functional groups such as ethers, amines, and thioethers. nih.govnih.govmdpi.com

As a secondary alkyl iodide, this compound can undergo nucleophilic substitution reactions (SN1 and SN2). The choice of reaction conditions, such as the solvent and the nature of the nucleophile, will determine the predominant pathway. Strong, non-basic nucleophiles in polar aprotic solvents favor the SN2 mechanism, leading to inversion of stereochemistry if the starting material is chiral. The use of polar protic solvents and weaker nucleophiles can promote the SN1 mechanism, which proceeds through a carbocation intermediate and may lead to racemization and rearrangement products.

Examples of carbon-heteroatom bond formation include:

Synthesis of Ethers: Reaction with an alkoxide or phenoxide nucleophile.

Synthesis of Amines: Reaction with ammonia (B1221849) or primary/secondary amines.

Synthesis of Thioethers: Reaction with a thiol or thiolate nucleophile.

Iron-catalyzed cross-coupling reactions have also been developed for the formation of C(sp3)–heteroatom bonds, providing an alternative to traditional nucleophilic substitution. nih.gov These methods can be applied to the coupling of secondary alkyl halides with thiols, alcohols, and amines. nih.gov

Elimination and Rearrangement Pathways

In competition with nucleophilic substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. savemyexams.comcrunchchemistry.co.ukmasterorganicchemistry.com Rearrangement reactions are also possible, especially under conditions that favor the formation of carbocation intermediates. allen.inwiley-vch.de

Elimination Reactions: The treatment of this compound with a strong, non-nucleophilic base, typically in a less polar solvent and at elevated temperatures, will favor elimination over substitution. savemyexams.comcrunchchemistry.co.uk The two primary mechanisms are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the iodide leaving group departs. mgscience.ac.in This mechanism is favored by strong, sterically hindered bases.

E1 Mechanism: This is a two-step process that begins with the formation of a secondary carbocation, which is the rate-determining step. mgscience.ac.in A weak base then removes a β-proton to form the alkene. This pathway is competitive with SN1 reactions.

The products of elimination would be a mixture of but-1-en-1-ylbenzene and but-2-en-1-ylbenzene, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Rearrangement Reactions: Carbocation rearrangements can occur when this compound is subjected to conditions that favor an SN1 or E1 pathway. The initially formed secondary carbocation can undergo a 1,2-hydride shift to generate a more stable secondary benzylic carbocation. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to give a rearranged substitution or elimination product, respectively.

Role as a Radical Precursor in Organic Transformations

The relatively weak carbon-iodine bond in this compound makes it an excellent precursor for the generation of the 3-phenylbutyl radical. rsc.orgbeilstein-journals.org This radical can then be engaged in a variety of synthetic transformations.

The radical can be generated through several methods:

Reaction with a radical initiator and a tin hydride: A classic method, though the toxicity of tin reagents is a drawback. beilstein-journals.org

Photoredox catalysis: Visible light photocatalysis offers a milder and more environmentally friendly approach to generate alkyl radicals from alkyl iodides. nih.govnih.gov This can involve single electron transfer (SET) from an excited photocatalyst to the alkyl iodide.

Atom Transfer Radical Addition (ATRA): In these reactions, a halogen atom is transferred to a radical, generating a new radical species.

Once generated, the 3-phenylbutyl radical can participate in various reactions, including:

Radical Cyclization: If the molecule contains a suitable radical acceptor, such as a double bond or a triple bond, an intramolecular cyclization can occur. For instance, a derivative of this compound with an appropriately positioned alkene could cyclize to form a substituted tetralin or other cyclic structures. scielo.org.mx

Intermolecular Radical Addition: The radical can add to external alkenes or alkynes, as seen in the Giese reaction. nih.gov

Photoredox Polyfluoroarylation: The radical generated from an alkyl iodide can react with polyfluoroarenes in a process known as photoredox polyfluoroarylation via halogen atom transfer (XAT). nih.gov

Mechanistic Investigations of Transformations Involving 3 Iodobutyl Benzene

Radical Reaction Mechanisms

Radical reactions involving (3-Iodobutyl)benzene are typically initiated by the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can be achieved through various methods, leading to the formation of the 4-phenylbutan-2-yl radical, a key intermediate whose subsequent reactions offer insight into complex mechanistic pathways.

The generation of radical intermediates from this compound can be efficiently initiated via single-electron transfer (SET) from a suitable donor. dtic.milsigmaaldrich.com This process is central to photoredox catalysis and electrochemical methods. nih.gov In a typical SET mechanism, an electron is transferred to the lowest unoccupied molecular orbital (LUMO) of this compound, which is primarily associated with the C-I σ* antibonding orbital. This results in the formation of a transient radical anion.

Initiation: A single electron donor (D) transfers an electron to this compound.

Ph(CH₂)₂CH(I)CH₃ + D → [Ph(CH₂)₂CH(I)CH₃]•⁻ + D•⁺

Fragmentation: The resulting radical anion fragments.

[Ph(CH₂)₂CH(I)CH₃]•⁻ → Ph(CH₂)₂CH(•)CH₃ + I⁻

This pathway is a cornerstone of modern synthetic methods that utilize alkyl radicals, as it proceeds under mild conditions and avoids the use of harsh reagents. nih.govlibretexts.org The generated 4-phenylbutan-2-yl radical can then participate in various propagation steps, such as addition to alkenes or hydrogen atom transfer, to form new chemical bonds. libretexts.org

Radical clocks are powerful tools for determining the rates of fast chemical reactions by comparing the rate of a known unimolecular rearrangement with an unknown bimolecular reaction. wikipedia.orgcsbsju.edu While this compound is not a traditional radical clock itself, the 4-phenylbutan-2-yl radical derived from it can be used in such experiments due to its potential for intramolecular cyclization. illinois.edu

Upon its formation, the 4-phenylbutan-2-yl radical can undergo a 5-exo-trig cyclization, attacking the ortho position of the phenyl ring to form a five-membered ring intermediate, the spirocyclic cyclohexadienyl radical. This cyclized radical can then be trapped or rearomatize. Concurrently, the initial 4-phenylbutan-2-yl radical can be trapped by a trapping agent (e.g., tributyltin hydride) in a bimolecular reaction.

The competition between these two pathways is governed by the rate constant of cyclization (k_cyc) and the rate constant of trapping (k_trap), as well as the concentration of the trapping agent. By measuring the ratio of the cyclized product to the uncyclized product, and knowing the value of k_cyc, the unknown rate constant k_trap can be determined. wikipedia.org

The rate of cyclization for phenyl-substituted alkyl radicals is highly dependent on the substitution pattern and chain length. Below is a table of representative rate constants for the cyclization of similar radicals, illustrating the timescales involved.

| Radical Precursor | Cyclization Mode | Rate Constant (k_cyc) at 25°C (s⁻¹) |

|---|---|---|

| 5-Phenyl-1-pentyl radical | 5-exo-trig | ~ 1 x 10⁵ |

| 6-Phenyl-1-hexyl radical | 6-exo-trig | ~ 2 x 10⁴ |

| 4-Phenyl-1-butyl radical | 5-exo-trig (spiro) | ~ 8 x 10⁴ |

This table presents typical kinetic data for phenylalkyl radical cyclizations to provide context for a hypothetical radical clock experiment involving the 4-phenylbutan-2-yl radical.

Organometallic Catalysis Mechanisms

This compound is an excellent substrate for organometallic cross-coupling reactions, which typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps at a metal center, most commonly palladium or nickel. csbsju.edunih.gov

Oxidative addition is the initial, often rate-determining, step in many cross-coupling catalytic cycles. wikipedia.org In this process, a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. This reaction increases the oxidation state and coordination number of the metal center, forming a new alkyl-metal(II)-halide complex. wikipedia.org

For a primary alkyl iodide like this compound, the oxidative addition to a metal center such as Pd(0) can proceed through different mechanistic pathways, primarily a concerted or an SN2-type mechanism. chemrxiv.orgbohrium.com

Concerted Mechanism: The metal attacks the C-I bond from the side, passing through a three-centered transition state.

SN2-type Mechanism: The nucleophilic metal center attacks the electrophilic carbon atom, displacing the iodide anion in a manner analogous to a classical SN2 reaction.

The propensity for oxidative addition is significantly higher for alkyl iodides compared to bromides or chlorides due to the weaker C-I bond. uvic.ca The reaction is also sensitive to the ligands on the metal center; electron-rich and less sterically hindered ligands generally accelerate the rate of oxidative addition. nih.gov

| Substrate | Metal Complex | Relative Rate |

|---|---|---|

| Iodomethane | Pd(PPh₃)₄ | ~3 x 10⁶ |

| Bromoethane | Pd(PPh₃)₄ | ~1 x 10² |

| Iodobenzene | Pd(PPh₃)₄ | 1 |

| 1-Iodobutane | Pd(dppe)₂ | High |

This table shows representative relative rates for the oxidative addition of various organic halides to Palladium(0) complexes, illustrating the high reactivity of alkyl iodides.

Reductive elimination is the microscopic reverse of oxidative addition and is typically the final, product-forming step in a catalytic cycle. wikipedia.org In this step, two ligands attached to the metal center, such as the 4-phenylbutan-2-yl group and another organic group (e.g., an aryl or vinyl group), couple to form a new bond, while the metal center's oxidation state is reduced by two. umb.edu

For a C(sp³)-C(sp²) bond to form from a complex like L₂Pd(II)(aryl)(CH(CH₃)CH₂CH₂Ph), the two organic fragments must typically be positioned cis to one another on the metal center. wikipedia.org The reaction proceeds through a concerted, three-centered transition state, generally with retention of stereochemistry at the carbon centers. umb.edu

The rate of reductive elimination is influenced by several factors:

Steric Hindrance: Bulkier ligands on the metal and on the coupling partners can accelerate the reaction by relieving steric strain in the transition state. acs.org

Electronic Effects: Electron-withdrawing groups on the metal-bound aryl group and electron-donating alkyl groups can facilitate the process. acs.org

Ligand Properties: The nature of the ancillary ligands (L) plays a crucial role, with bulky phosphine (B1218219) ligands often promoting the reaction. nih.gov

This step is thermodynamically favorable and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. csbsju.edu

Hypervalent Iodine Species in Reactivity Enhancement

Hypervalent iodine reagents, particularly λ³-iodanes, are versatile compounds that can act as oxidants and group-transfer agents under mild conditions, often mimicking the reactivity of transition metals. acs.orgarkat-usa.org These reagents can be used to enhance the reactivity of substrates like this compound in several ways.

One potential application involves the in-situ oxidation of the iodide in this compound to a hypervalent iodine(III) species, such as an alkyliodonium salt or a [hydroxy(tosyloxy)iodo] derivative. This transformation converts the iodo group into a "hypernucleofuge" or hyperleaving group, which is significantly more labile than iodide itself. nih.gov

A plausible mechanistic pathway for a transformation enhanced by a hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), could involve:

Ligand Exchange: The iodide of this compound displaces the hydroxy group on the iodine(III) center of HTIB.

Formation of a Reactive Intermediate: This forms an alkyl-λ³-iodane intermediate, which possesses a highly polarized and weak C-I bond.

Nucleophilic Attack: A nucleophile can then readily displace the entire aryliodane group, which is an exceptional leaving group, to form a new bond at the carbon center.

Alternatively, hypervalent iodine reagents can promote radical reactions. For instance, the reaction of this compound with a reagent like (diacetoxyiodo)benzene in the presence of a radical initiator could lead to novel C-H functionalization reactions along the butyl chain, proceeding through iodine-centered radical intermediates. slideshare.net The use of these environmentally benign reagents offers a powerful alternative to traditional metal-based methods for activating alkyl iodides. wikipedia.org

Applications of 3 Iodobutyl Benzene in Organic Synthesis

Building Block for Complex Molecule Construction

The carbon-iodine bond in (3-Iodobutyl)benzene is relatively weak and susceptible to cleavage, making it an excellent electrophilic partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more elaborate organic compounds.

This compound serves as a key starting material for the synthesis of a wide array of substituted butylbenzene (B1677000) derivatives. The iodo group can be readily displaced by a diverse range of nucleophiles or can participate in various cross-coupling reactions to append different functional groups to the butyl chain.

One of the most powerful methods for the synthesis of substituted butylbenzene derivatives from this compound is through palladium- or nickel-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org In these reactions, the carbon-iodine bond undergoes oxidative addition to a low-valent metal center, which then facilitates the coupling with a suitable organometallic reagent. A variety of organometallic reagents can be employed, leading to a diverse set of products as illustrated in the table below.

| Cross-Coupling Reaction | Organometallic Reagent (R'-M) | Product (R'-CH(CH₃)CH₂CH₂-Ph) |

| Kumada Coupling | R'-MgX | Alkyl, Aryl, or Vinyl substituted butylbenzene |

| Negishi Coupling | R'-ZnX | Alkyl, Aryl, or Vinyl substituted butylbenzene |

| Stille Coupling | R'-Sn(Alkyl)₃ | Alkyl, Aryl, or Vinyl substituted butylbenzene |

| Suzuki Coupling | R'-B(OR)₂ | Alkyl, Aryl, or Vinyl substituted butylbenzene |

| Sonogashira Coupling | R'-C≡CH (with Cu(I) co-catalyst) | Alkynyl-substituted butylbenzene |

| Heck Coupling | Alkene | Alkenyl-substituted butylbenzene |

Furthermore, classical nucleophilic substitution reactions can be employed to introduce various heteroatom-containing functional groups onto the butyl chain. For instance, reaction with amines, alkoxides, or thiolates can yield the corresponding amino-, ether-, or thioether-substituted butylbenzenes.

The reactivity of this compound allows for its incorporation into a multitude of larger and more complex organic frameworks. This is particularly valuable in medicinal chemistry and materials science, where the butylbenzene substructure can impart desirable properties such as lipophilicity or act as a flexible linker.

Cross-coupling reactions are again central to this application. For example, the Suzuki coupling of this compound with arylboronic acids can be used to synthesize biaryl compounds where the two aromatic rings are connected by a flexible butyl chain. bluffton.edu Similarly, the Sonogashira coupling allows for the connection of the butylbenzene moiety to acetylenic units, which are important precursors for conjugated systems. nih.govnih.govwikipedia.org The Buchwald-Hartwig amination provides a route to connect the butylbenzene group to aromatic amines, a common structural motif in pharmaceuticals. wikipedia.orgresearchgate.net

The Ullmann reaction, a copper-catalyzed coupling, can also be employed to form carbon-carbon or carbon-heteroatom bonds, further expanding the toolkit for incorporating the this compound unit into diverse molecular architectures. organic-chemistry.orgwikipedia.orgvedantu.combyjus.comwikipedia.org

Precursor for Reactive Intermediates

Beyond its direct use as an electrophile, this compound is a valuable precursor for the generation of highly reactive organometallic intermediates. These intermediates, in turn, can participate in a wide range of synthetic transformations.

The most common reactive intermediates generated from this compound are Grignard and organolithium reagents. saylor.orgwikipedia.orgsigmaaldrich.comquora.comwikipedia.orgyoutube.comsigmaaldrich.com

Grignard Reagent: Treatment of this compound with magnesium metal in an ethereal solvent leads to the formation of (3-phenylbutyl)magnesium iodide. This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a variety of electrophiles such as aldehydes, ketones, esters, and epoxides to form new carbon-carbon bonds.

Organolithium Reagent: Reaction of this compound with an alkyllithium reagent (typically n-butyllithium or tert-butyllithium) via lithium-halogen exchange, or with lithium metal, generates the corresponding (3-phenylbutyl)lithium. bluffton.edusaylor.orgwikipedia.orguniurb.it Organolithium reagents are generally more reactive than their Grignard counterparts and are employed in situations requiring enhanced nucleophilicity or basicity. sigmaaldrich.com

The formation of these organometallic reagents is a critical step in many synthetic sequences, effectively reversing the polarity of the carbon atom attached to the iodine, transforming it from an electrophilic center to a strongly nucleophilic one.

This compound can also be a precursor to radical intermediates under specific reaction conditions, such as in the presence of radical initiators or upon photolysis. rsc.org These radical species can participate in various radical-mediated C-C bond-forming reactions.

Role in the Development of Novel Synthetic Methodologies

The well-defined reactivity of alkyl iodides like this compound makes them excellent substrates for the development and optimization of new synthetic methods. Researchers often use such compounds as benchmark substrates to test the scope and limitations of novel catalytic systems and reaction conditions.

For instance, the development of new ligands for palladium- or nickel-catalyzed cross-coupling reactions often involves testing their efficacy with a range of alkyl halides, including iodoalkanes. researchgate.netorganic-chemistry.org The efficiency of a new catalyst system for a Kumada, Negishi, or other cross-coupling reaction can be evaluated by its performance in the reaction of this compound with various organometallic partners. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgrhhz.net

Furthermore, the study of reaction mechanisms, such as the elucidation of catalytic cycles in cross-coupling reactions or the investigation of the nature of intermediates in organometallic reactions, can benefit from the use of well-behaved substrates like this compound. Its straightforward structure and predictable reactivity allow for clearer interpretation of experimental results. The Wurtz reaction, an older coupling method, also utilizes alkyl halides and could be applied to this compound for the formation of a symmetrical dimer. wikipedia.orgucla.eduorganic-chemistry.orgbyjus.comjk-sci.com

Advanced Spectroscopic and Analytical Techniques for Research on 3 Iodobutyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of (3-Iodobutyl)benzene. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide definitive evidence of the molecular framework and connectivity.

Structural Elucidation: The ¹H NMR spectrum of this compound (C₆H₅CH₂CH₂CH(I)CH₃) exhibits distinct signals for each unique proton environment. The five aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.1–7.3 ppm). The benzylic protons (-CH₂-Ph) resonate as a triplet, while the methine proton attached to the iodine-bearing carbon (-CH(I)-) is significantly deshielded by the electronegative iodine atom, appearing as a sextet further downfield in the aliphatic region. The adjacent methyl group (-CH₃) appears as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum complements the proton data. It shows the expected number of carbon signals, with aromatic carbons resonating between δ 126–142 ppm. The carbon atom directly bonded to iodine (C-I) is notably shifted upfield relative to its non-halogenated analogue due to the 'heavy atom effect' of iodine, a characteristic diagnostic feature.

Advanced 2D NMR techniques are employed for confirmation. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, such as the benzylic protons and the adjacent methylene (B1212753) protons, and between the methine proton and both its neighboring methylene and methyl protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton with its attached carbon, providing unequivocal assignment of all C-H pairs.

Click to view: Table 6.1.1 - Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Spectrum | Atom Assignment | Predicted Chemical Shift (δ) | Multiplicity / Details |

|---|---|---|---|

| ¹H NMR | C₆H₅- | ~7.30 – 7.15 | m, 5H |

| -CH(I)- | ~4.15 | sextet, 1H, J ≈ 6.5 Hz | |

| -CH₂-Ph | ~2.75 | t, 2H, J ≈ 7.5 Hz | |

| -CH₂-CHI- | ~2.10 – 1.95 | m, 2H | |

| -CH₃ | ~1.92 | d, 3H, J ≈ 6.6 Hz | |

| ¹³C NMR | C-ipso (C₆H₅) | ~141.5 | Quaternary C |

| C-ortho/meta (C₆H₅) | ~128.5 | Aromatic CH | |

| C-para (C₆H₅) | ~126.0 | Aromatic CH | |

| -CH₂-CHI- | ~42.3 | Aliphatic CH₂ | |

| -CH₂-Ph | ~38.1 | Aliphatic CH₂ | |

| -CH(I)- and -CH₃ | ~27.0, ~25.5 | Aliphatic CH and CH₃ (assignment requires HSQC) |

Reaction Monitoring: NMR is also a powerful tool for monitoring the progress of reactions involving this compound, either its formation or its subsequent conversion. For example, in a substitution reaction where the iodide is displaced by a nucleophile (e.g., an azide (B81097) or cyanide), in situ NMR monitoring would show the gradual decrease in the intensity of the characteristic signals of the starting material, particularly the methine proton at ~4.15 ppm and the doublet for the methyl group. Concurrently, new signals corresponding to the product would appear and grow over time, allowing for the calculation of reaction kinetics and conversion rates without the need for sample isolation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns.

Molecular Weight Determination: With a molecular formula of C₁₀H₁₃I, this compound has a monoisotopic mass of 260.0062 u and a nominal mass of 260 u. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), can measure the mass with high precision (to within a few ppm), allowing for the unambiguous determination of its elemental composition. In a typical electron ionization (EI) spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 260.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to high energy, inducing predictable fragmentation pathways that serve as a structural fingerprint. For this compound, the most characteristic fragmentation events include:

Loss of an Iodine Radical: The C-I bond is the weakest bond in the molecule, leading to a very prominent peak corresponding to the loss of an iodine atom ([M-I]⁺). This results in a fragment at m/z 133, corresponding to the sec-butylbenzene (B1681704) cation.

Benzylic Cleavage: Cleavage of the C-C bond beta to the phenyl ring is highly favorable. This results in the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a hallmark fragment for alkylbenzene derivatives.

Other Key Fragments: Cleavage can also produce the iodine cation (I⁺) at m/z 127 and a phenylethyl cation (C₈H₉⁺) at m/z 105.

Click to view: Table 6.2.1 - Characteristic EI-MS Fragmentation of this compound

| m/z Ratio | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 260 | Molecular Ion [M]⁺˙ | [C₁₀H₁₃I]⁺˙ | Parent ion. |

| 133 | [M - I]⁺ | [C₁₀H₁₃]⁺ | Loss of iodine radical; often a high-intensity peak. |

| 127 | [I]⁺ | [I]⁺ | Iodine cation. |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Result of C-C cleavage; phenylethyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation; highly stable and characteristic of alkylbenzenes. |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are vital for isolating this compound from reaction mixtures and for quantifying its purity. The choice of method depends on the sample matrix and the scale of the analysis.

Gas Chromatography (GC): Due to its sufficient volatility and thermal stability, this compound is well-suited for GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative purity assessment. A typical analysis would use a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17) with helium or nitrogen as the carrier gas. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. When coupled to a Mass Spectrometer (GC-MS), this technique provides both separation and definitive identification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC): For samples containing non-volatile impurities, reversed-phase HPLC is the method of choice. A C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used. Detection is typically performed with a UV-Vis detector set to a wavelength where the benzene (B151609) ring absorbs, such as 254 nm. HPLC can effectively separate this compound from more polar starting materials (e.g., alcohols) or less polar side products.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively for monitoring the progress of a synthesis. A sample is spotted on a silica (B1680970) gel plate (stationary phase) and developed with a mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). As a relatively nonpolar compound, this compound will travel further up the plate (higher Retention Factor, R_f) than more polar reactants or byproducts. By comparing the spot of the reaction mixture to spots of the starting material and a pure standard, a chemist can quickly assess the reaction's completion.

X-ray Crystallography for Solid-State Structure Determination (for derivatives/complexes)

As this compound is a liquid at standard temperature and pressure, its structure cannot be directly analyzed by single-crystal X-ray diffraction. However, this powerful technique can be applied to solid derivatives or co-crystals to gain profound insight into its conformational preferences and intermolecular interactions.

The iodine atom in this compound is a potent halogen bond donor. This property can be exploited to form crystalline complexes (co-crystals) with suitable halogen bond acceptors, such as pyridines, amides, or phosphine (B1218219) oxides. By analyzing the crystal structure of such a complex, researchers can obtain precise data on:

Bond Lengths and Angles: Accurate measurements of the C-I, C-C, and C-H bond lengths and the bond angles within the this compound moiety.

Torsional Angles: Determination of the conformation of the butyl chain and its orientation relative to the phenyl ring in the solid state.

Intermolecular Interactions: Direct visualization and characterization of the halogen bond (e.g., C-I···N or C-I···O), including its length, angle, and strength. This provides fundamental data on the non-covalent interactions that govern molecular recognition and crystal packing.

Therefore, while not applicable to the pure liquid, X-ray crystallography of its solid complexes offers an invaluable, albeit indirect, method for studying the detailed structural features of this compound.

Electrochemical Analysis for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The primary electrochemical process of interest is the reduction of the carbon-iodine bond.

In a typical CV experiment conducted in an aprotic organic solvent (e.g., acetonitrile or dimethylformamide) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate), this compound exhibits a characteristic irreversible reduction wave. The process involves a two-electron transfer to the C-I bond, causing its cleavage: C₆H₅(CH₂)₂CH(I)CH₃ + 2e⁻ → [C₆H₅(CH₂)₂CHCH₃]⁻ + I⁻

The resulting carbanion is highly reactive and is typically protonated by trace amounts of water or the solvent itself. Because this follow-up chemical reaction is fast and the initial electron transfer is concerted with bond breaking, the process is electrochemically irreversible. This is observed in the cyclic voltammogram as a distinct cathodic (reduction) peak on the forward scan, with no corresponding anodic (oxidation) peak on the reverse scan.

The potential at which this reduction occurs (the cathodic peak potential, E_pc) provides quantitative information about the ease of reducing the C-I bond. This value is sensitive to the molecular structure, solvent, and electrode material used. Analysis of the CV data can thus be used to study the electronic effects of the phenylbutyl group on the C-I bond and to compare its reactivity with other organohalides.

Click to view: Table 6.5.1 - Representative Cyclic Voltammetry Data for this compound

| Parameter | Typical Value | Conditions |

|---|---|---|

| Cathodic Peak Potential (E_pc) | -1.8 to -2.2 V | vs. Ag/AgCl reference electrode |

| Process Type | Irreversible Reduction | No corresponding anodic peak observed. |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ | Standard aprotic electrochemical system. |

| Working Electrode | Glassy Carbon | Commonly used inert electrode. |

Theoretical and Computational Studies of 3 Iodobutyl Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its properties and reactivity. arxiv.orgblueqat.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and energies. unipd.itutdallas.edu

For (3-Iodobutyl)benzene, DFT calculations, particularly using a functional like B3LYP, can predict its optimized geometry. arxiv.org These calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The presence of the iodine atom, being highly polarizable, and the flexible butyl chain are expected to influence the electronic environment of the benzene (B151609) ring.

Detailed Research Findings: A DFT study would likely show a slight distortion of the benzene ring from perfect hexagonal symmetry due to the electronic influence of the iodobutyl substituent. The carbon-iodine bond will be a significant feature, with its length and strength being key determinants of the molecule's reactivity. The electron density distribution would likely show a higher density around the iodine atom and a potential polarization of the C-I bond.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-I Bond Length | ~2.14 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |

| C-H (ring) Bond Lengths | ~1.08 Å |

| C-C-C (butyl) Bond Angle | ~112° |

| C-C-I Bond Angle | ~110° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govvolkamerlab.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a flexible molecule like this compound can adopt. nih.govgalaxyproject.org

The butyl chain of this compound can rotate around its single bonds, leading to various conformers with different energies. MD simulations can identify the most populated, and therefore most stable, conformations by simulating the molecule's movement and interactions over a period of time. mdpi.com

Detailed Research Findings: A molecular dynamics simulation of this compound would likely reveal several low-energy conformers. The relative populations of these conformers would be determined by a combination of steric hindrance and intramolecular interactions. The orientation of the bulky iodine atom relative to the benzene ring would be a key factor in determining conformational preferences. By analyzing the trajectory of the simulation, the energy barriers between different conformations can also be estimated.

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 0.00 | 65 |

| Gauche (+) | 0.85 | 17.5 |

| Gauche (-) | 0.85 | 17.5 |

Note: The data in this table is illustrative, representing a hypothetical energy landscape for the butyl chain's conformations.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can be a powerful tool for predicting where and how a molecule will react. escholarship.org By analyzing the electronic properties calculated through methods like DFT, one can identify sites within this compound that are susceptible to electrophilic or nucleophilic attack.

One common approach is the use of Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed. mdpi.com A high value of the Fukui function for nucleophilic attack (f+) suggests a site is electrophilic, while a high value for electrophilic attack (f-) indicates a nucleophilic site.

Detailed Research Findings: For this compound, computational models would likely predict that the carbon atom attached to the iodine is a primary site for nucleophilic attack, due to the polarization of the C-I bond. The benzene ring itself would have regions susceptible to electrophilic substitution, with the ortho and para positions being potentially activated or deactivated depending on the electronic influence of the iodobutyl group. The iodine atom, with its lone pairs, could also act as a Lewis base.

Interactive Data Table: Predicted Fukui Indices for Reactive Sites

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| C (attached to I) | 0.15 | 0.02 |

| C (ortho) | 0.05 | 0.08 |

| C (meta) | 0.03 | 0.04 |

| C (para) | 0.06 | 0.10 |

| I | 0.08 | 0.12 |

Note: The data in this table is illustrative and represents a plausible prediction of reactivity based on computational models.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk The energies and shapes of these orbitals provide significant insight into a molecule's reactivity. libretexts.org

For this compound, the HOMO is expected to be located primarily on the benzene ring, representing its ability to donate electrons in reactions with electrophiles. The LUMO, on the other hand, is likely to have significant contributions from the C-I antibonding orbital, indicating its susceptibility to receiving electrons from a nucleophile at the carbon atom bonded to iodine.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.9 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.4 |

Note: The data in this table is illustrative and provides a typical range for the frontier orbital energies of a substituted benzene derivative.

Environmental Considerations and Degradation Studies of Organic Iodine Compounds

Pathways of Iodine Release and Speciation in Environmental Media

Iodine is a ubiquitous trace element found in the lithosphere, hydrosphere, atmosphere, and biosphere. core.ac.uklyellcollection.org Oceans are the primary reservoir of iodine, with concentrations typically ranging from 45-60 ng/mL. core.ac.uklyellcollection.org From the oceans, iodine is introduced to terrestrial environments through atmospheric deposition. lyellcollection.org The concentration of iodine in the atmosphere is significantly lower, generally between 1 and 100 ng/m³, with higher levels observed in urban and coastal areas. core.ac.uk

In environmental media, iodine exists in various chemical forms, or species, which greatly influence its mobility and bioavailability. The primary inorganic forms are iodide (I⁻) and iodate (B108269) (IO₃⁻). core.ac.ukoup.com In addition to these, organic iodine compounds, where iodine is covalently bonded to a carbon atom, represent a significant fraction of total iodine, particularly in soil and organic-rich waters. lyellcollection.orgspring8.or.jp

The release of iodine from organic compounds like (3-Iodobutyl)benzene into the environment can occur through various degradation processes. Once released, the iodine can undergo speciation changes depending on the environmental conditions.

Water: In aqueous systems, the speciation of iodine is influenced by factors such as pH, redox potential (Eh), temperature, and the presence of organic matter. core.ac.uk In oxygen-rich waters, iodate is often the dominant species, while in anoxic (oxygen-depleted) waters, iodide is more prevalent. core.ac.uk Organic iodine is also a notable component in natural waters. core.ac.ukrsc.org

Soil and Sediment: Soil acts as a crucial link between inorganic and organic iodine pools. lyellcollection.org Iodine in soil is primarily associated with organic matter, with up to 60% of total soil iodine being organically bound. mdpi.com It can also be adsorbed onto iron and manganese oxides. core.ac.ukiaea.org The soluble fraction of iodine in soil is relatively small and exists as iodide, iodate, and in association with humic substances. core.ac.uk Under oxidizing conditions, iodate tends to be the dominant soluble species, while iodide prevails in flooded, anoxic conditions. core.ac.uk The transformation of inorganic iodine to organic forms is a key process for iodine immobilization in soil. spring8.or.jp

Atmosphere: In the atmosphere, iodine is present in gaseous and particulate forms. core.ac.uk Gaseous iodine includes both inorganic species (like I₂, HI, and HOI) and a variety of volatile organic iodine compounds (such as CH₃I, CH₂I₂, and CH₃CH₂CH₂I). core.ac.uk

| Environmental Medium | Dominant Iodine Species | Influencing Factors |

| Water (Oxic) | Iodate (IO₃⁻) | pH, Eh, Temperature, Organic Productivity |

| Water (Anoxic) | Iodide (I⁻) | pH, Eh, Temperature, Organic Productivity |

| Soil (Oxidizing) | Iodate (IO₃⁻) (in solution), Organic Iodine (bound) | Soil Chemistry, Organic Matter Content |

| Soil (Anoxic) | Iodide (I⁻) (in solution), Organic Iodine (bound) | Soil Chemistry, Organic Matter Content |

| Atmosphere | Particulate Iodine, Inorganic Gaseous Iodine (I₂, HI, HOI), Organic Gaseous Iodine (e.g., CH₃I) | Location, Season, Climate |

Abiotic Degradation Mechanisms (e.g., Photolysis)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For organic iodine compounds, photolysis, or degradation by sunlight, is a significant abiotic pathway. noack-lab.com The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to cleavage upon absorption of light energy. wikipedia.org

Photolysis of iodoaromatic compounds, which share structural similarities with the benzene (B151609) ring in this compound, has been shown to proceed via the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine atom. rsc.org For instance, the photolysis of simple alkyl iodides can lead to the formation of cations through electron transfer between an initially formed radical pair. psu.edu

Studies on the photolysis of iodoaromatic compounds in solvents like benzene have been conducted to understand the reaction mechanisms. acs.org The photolysis of iodoform (B1672029) (CHI₃) has also been investigated, demonstrating the liberation of iodine upon irradiation. researchgate.net Furthermore, research has shown that engineered nanoparticles like titanium dioxide (TiO₂) can photocatalytically induce the halogenation of dissolved organic matter in the presence of sunlight, forming organobromine and organoiodine compounds. nih.gov This process also suggests that these same nanoparticles could contribute to the photodegradation of existing organoiodine compounds. nih.gov

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. researchgate.net This is a critical process in the environmental fate of many organic pollutants. While information on the biodegradation of this compound is scarce, the degradation of its core components, benzene and other organoiodine compounds, provides valuable insights.

Benzene itself is known to be biodegradable under both aerobic (oxygen-present) and, in some cases, anaerobic (oxygen-absent) conditions. epa.govnih.govnih.gov The aerobic biodegradation of benzene often involves the initial "activation" of the aromatic ring by oxygenase enzymes, leading to the formation of intermediates like catechol, which are then further broken down. core.ac.uk Several bacterial genera, including Pseudomonas, Variovorax, and Thermincola, have been identified as being capable of degrading benzene. nih.govnih.govscielo.br The presence of other contaminants can affect the rate of benzene degradation. nih.govscielo.br

The biodegradation of organoiodine compounds has also been documented. Some microorganisms can utilize these compounds as a source of carbon and energy. researchgate.net The degradation of organoiodine compounds can proceed more readily than their chlorinated counterparts. mdpi.com For example, ioxynil, an iodinated herbicide, has been shown to undergo reductive dehalogenation by anaerobic bacteria. wikipedia.org The enzyme iodotyrosine deiodinase, found in mammals, is capable of the aerobic reductive dehalogenation of iodine-substituted organic substrates. wikipedia.org Fungi, such as Hypocrea lixii, have also been shown to degrade halogenated phenolic compounds. frontiersin.org

Given that both the benzene and the alkyl iodide moieties of this compound are susceptible to microbial attack, it is plausible that this compound can be biodegraded in the environment. The likely pathway would involve initial enzymatic attack on either the aromatic ring or the carbon-iodine bond, followed by further breakdown of the resulting intermediates. The efficiency of this degradation would depend on the presence of suitable microbial populations and favorable environmental conditions such as temperature, pH, and nutrient availability. mdpi.com

Role in the Formation of Iodinated Byproducts

Organic iodine compounds present in water sources can act as precursors for the formation of iodinated disinfection byproducts (I-DBPs) during water treatment processes that use disinfectants like chlorine or chloramine. acs.orgresearchgate.netacs.org I-DBPs are a concern because they are often more toxic than their chlorinated and brominated analogs. acs.org

The formation of I-DBPs can occur when disinfectants oxidize iodide (I⁻) present in the water to more reactive iodine species, which then react with natural organic matter (NOM). wikipedia.org However, organic iodine compounds themselves can also be a direct source of I-DBPs. acs.orgresearchgate.net For example, iodinated X-ray contrast media, which are complex organoiodine compounds, have been shown to form I-DBPs such as iodo-trihalomethanes (iodo-THMs) and iodoacetic acids upon reaction with chlorine or chloramine, especially in the presence of NOM. researchgate.net

The transformation of aromatic iodinated DBPs into aliphatic ones like triiodomethane (TIM) and diiodoacetic acid (DIAA) during chloramination has also been observed. researchgate.net The mechanisms of I-DBP formation can be complex, involving reactions with reactive iodine species like hypoiodous acid (HOI) and H₂OI⁺. gdut.edu.cn Studies have shown that the reaction of iodine with organic substrates like phenol (B47542) can yield iodine-substituted phenols. sae.org

While there is no specific research on this compound as a precursor for I-DBPs, its structure suggests a potential role. The benzene ring could be susceptible to reactions with disinfectants, and the iodine atom could be released or participate in the formation of new iodinated compounds. If this compound is present in raw water that undergoes disinfection, it could contribute to the formation of various I-DBPs, including iodinated aromatic compounds and potentially smaller aliphatic I-DBPs following the breakdown of the parent molecule.

Future Research Directions and Outlook

Innovations in Green Synthetic Chemistry for (3-Iodobutyl)benzene

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound is a prime candidate for such innovations. Future research will likely move away from traditional methods that may involve hazardous reagents or produce significant waste.

One promising avenue is the adoption of biocatalysis . Enzymes, such as laccases, have been shown to catalyze the iodination of phenolic compounds and can oxidize iodide to reactive iodine species. jove.comchemrxiv.org Research could explore the development of enzymatic systems capable of selectively iodinating alkylbenzene precursors to form this compound, a process that would operate under mild conditions and utilize non-toxic reagents. jove.comchemrxiv.org Laccases, for instance, use molecular oxygen as an oxidant and produce water as the only byproduct, aligning perfectly with green chemistry goals. jove.comchemrxiv.org

Electrochemical methods offer another green alternative for generating carbon-centered radicals from alkyl iodides under benign conditions, often using just air and electricity as promoters in aqueous media. ijrpr.com This approach could be refined for the synthesis of this compound, potentially surpassing the efficiency of classical methods that use tin reagents. ijrpr.com

The implementation of flow chemistry presents a significant opportunity for the greener and safer synthesis of this compound. chemrxiv.orgnih.govnih.gov Flow reactors provide enhanced control over reaction parameters, improve heat and mass transfer, and allow for the safe handling of potentially hazardous intermediates. nih.govnih.gov This technology can lead to higher product purity, reduced reaction times, and easier scalability. nih.govnumberanalytics.com

Furthermore, research into alternative, less hazardous iodinating agents and solvent-free reaction conditions will be crucial. For instance, methods using ionic liquids as both reagent and solvent have been developed for the synthesis of alkyl iodides and are attractive due to the recyclability of the ionic liquids. nih.gov Similarly, solvent-free iodination of aromatic compounds using mechanical grinding has been demonstrated as an eco-friendly approach. researchgate.netresearchgate.net

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Method | Key Features | Potential Advantages |

| Biocatalysis (e.g., Laccase) | Uses enzymes as catalysts, molecular oxygen as oxidant. jove.comchemrxiv.org | Mild reaction conditions, high selectivity, produces water as a byproduct. jove.comchemrxiv.org |

| Electrochemical Synthesis | Generates radicals from alkyl iodides using electricity. ijrpr.com | Environmentally benign, avoids toxic reagents like tin. ijrpr.com |

| Flow Chemistry | Continuous reaction in a microreactor. chemrxiv.orgnih.gov | Enhanced safety, better control, improved scalability and purity. nih.gov |

| Ionic Liquids | Act as both solvent and reagent. nih.gov | Recyclable, stoichiometric use of reagents. nih.gov |

| Solvent-Free Grinding | Mechanical mixing of solid reagents. researchgate.netresearchgate.net | Environmentally friendly, short reaction times, high yields. researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Systems

Future investigations will undoubtedly delve into uncovering new reactivity patterns of the carbon-iodine bond in this compound and developing novel catalytic systems to exploit them. The versatility of organoiodine compounds as both substrates and catalysts in organic synthesis provides a rich landscape for discovery. researchgate.netwiley-vch.de

The use of hypervalent iodine reagents is an area of growing interest. nih.gov These compounds are known for being environmentally benign oxidants with a wide range of applications in organic synthesis. nih.gov Research could focus on developing catalytic systems where hypervalent iodine species are generated in situ to mediate novel transformations of this compound.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-centered radicals from alkyl iodides under mild conditions. nih.gov This approach allows for the coupling of this compound with a variety of reaction partners, including the direct hydroxymethylation using formaldehyde (B43269) as a C1 synthon. nih.gov Future work could expand the scope of these photoredox-catalyzed reactions to include a wider range of coupling partners and more complex molecular architectures.

The development of new transition-metal-catalyzed cross-coupling reactions involving alkyl iodides continues to be a major research focus. numberanalytics.com While palladium catalysis is well-established, there is a growing interest in using more abundant and less expensive metals. For example, copper-catalyzed carbonylative cross-coupling of alkyl iodides has been shown to be an effective method for synthesizing esters and carboxylic acids. thieme-connect.com Future studies could explore the application of such systems to this compound for the efficient synthesis of valuable derivatives.

Mechanistic studies, including computational chemistry , will be vital in understanding and predicting the reactivity of this compound in these new systems. ijrpr.comresearchgate.netresearchgate.net Density functional theory (DFT) calculations, for instance, can provide insights into reaction energetics and the structure of intermediates, guiding the rational design of new catalysts and reaction conditions. ijrpr.comresearchgate.net

Advanced Applications in Materials Science and Specialized Organic Synthesis

The unique combination of an aromatic ring and a reactive alkyl iodide moiety makes this compound a valuable building block for advanced materials and complex organic molecules.

In materials science , this compound and its derivatives hold potential for the synthesis of novel functionalized polymers. journalagent.comgoogle.com The reactive iodide can serve as a handle for polymerization or for grafting onto existing polymer backbones, leading to materials with tailored properties for applications in fields such as agriculture or as antimicrobial platforms. journalagent.commdpi.com The phenyl group can contribute to the thermal stability and mechanical properties of the resulting polymers. google.com There is also potential for its use in the synthesis of liquid crystals, where the molecular shape and polarity are key determinants of the mesophase behavior. jove.comtandfonline.combeilstein-journals.orgresearchgate.net Furthermore, organoiodine compounds are used as catalysts in the production of synthetic rubber and in polarizing films for liquid crystal displays (LCDs). worldiodineassociation.com

In specialized organic synthesis , this compound is a key intermediate for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). chemrxiv.orgnumberanalytics.comthieme-connect.com The carbon-iodine bond can be readily transformed into other functional groups through nucleophilic substitution or cross-coupling reactions. numberanalytics.comorgsyn.org This allows for the introduction of diverse structural motifs, making it a versatile precursor in drug discovery programs. For example, it can be used in the synthesis of nitrile-containing compounds or in palladium-catalyzed isocyanide insertion reactions. chemrxiv.orgmdpi.com

The development of controlled separation and release systems for organoiodine compounds using functionalized polymers also opens up new possibilities. nih.gov Microspheres with specific affinity for the iodine moiety could be designed for applications in drug delivery or for the removal of halogenated compounds from wastewater. nih.gov

Table 2: Potential Applications of this compound

| Field | Application | Rationale |

| Materials Science | Synthesis of functional polymers. journalagent.comgoogle.com | Reactive iodide for polymerization/grafting; phenyl group for stability. google.com |

| Precursor for liquid crystals. jove.comtandfonline.com | Anisotropic molecular shape and tunable polarity. tandfonline.com | |

| Catalyst in polymer production. worldiodineassociation.com | Iodine compounds are active catalysts for synthetic rubber. worldiodineassociation.com | |

| Organic Synthesis | Building block for pharmaceuticals. numberanalytics.comthieme-connect.com | Versatile precursor for complex molecule synthesis. numberanalytics.com |

| Synthesis of fine chemicals. chemrxiv.orgmdpi.com | The C-I bond allows for diverse chemical transformations. chemrxiv.orgmdpi.com | |

| Environmental | Controlled release/separation systems. nih.gov | Affinity of functional polymers for organoiodine compounds. nih.gov |

Interdisciplinary Research Opportunities Involving this compound Derivatives

The future of research on this compound will likely be characterized by increasing collaboration across different scientific disciplines. tandfonline.comresearchgate.net

A significant area for interdisciplinary work is in bioconjugation . Alkyl halides, including iodides, are known to react with nucleophilic residues on proteins, such as cysteine and methionine. nih.govnih.govcellmosaic.comresearchgate.net Derivatives of this compound could be designed as novel reagents for the site-specific modification of proteins. This could involve attaching fluorescent labels for imaging studies, or conjugating drugs to antibodies to create antibody-drug conjugates for targeted cancer therapy. nih.gov

The interface with computational chemistry will continue to be crucial. ijrpr.comresearchgate.net Theoretical studies can provide deep mechanistic insights into the reactions of this compound, helping to rationalize experimental observations and guide the development of more efficient synthetic protocols. ijrpr.comresearchgate.netresearchgate.net For example, computational models can predict the stereochemical outcome of reactions involving palladacycle complexes and alkyl iodides. chemrxiv.org

Collaboration with environmental scientists could lead to a better understanding of the biogeochemistry of organoiodine compounds. tandfonline.comfrontiersin.org While much of this research has focused on naturally occurring organo-iodides, understanding the fate and transport of synthetic compounds like this compound and its derivatives in the environment is also important. tandfonline.com

Finally, the development of new analytical techniques for the detection and characterization of organoiodine compounds will require the expertise of analytical chemists . This is essential for monitoring reaction progress, ensuring product purity, and studying the behavior of these compounds in biological and environmental systems. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (3-iodobutyl)benzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound is typically synthesized via alkyl halide iodination or transition-metal-catalyzed cross-coupling. For example, iron-catalyzed coupling of secondary alkyl halides with alkynyl Grignard reagents under mild, phosphine-free conditions has been reported to achieve moderate yields (40–60%) . Optimization involves adjusting catalyst loading (e.g., 5–10 mol% FeCl), solvent polarity (THF or EtO), and reaction time (12–24 hr). Monitoring via H NMR or GC-MS is critical to track intermediate formation.

Q. How can this compound be characterized to confirm its structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify alkyl chain position and iodine substitution (e.g., δ 3.1–3.5 ppm for CHI in H NMR).

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; compare retention times against standards (e.g., (3-hexylbutyl)benzene as a reference) .

- Elemental Analysis : Confirm iodine content (theoretical ~40.1% by mass).

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies using HPLC show decomposition under light (t < 7 days) due to C–I bond photolysis. Store in amber vials at –20°C under inert gas (Ar/N). Monitor degradation products (e.g., benzene derivatives via GC-MS) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in iron-catalyzed cross-coupling reactions?

- Methodological Answer : Mechanistic studies suggest a radical pathway initiated by single-electron transfer (SET) from Fe to the C–I bond, forming an alkyl radical intermediate. Use radical traps (e.g., TEMPO) to confirm this pathway. Kinetic isotope effects (KIEs) and DFT calculations can further elucidate transition states and rate-determining steps .

Q. How can contradictions in reported reaction yields for this compound-based syntheses be resolved?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. For example, trace water in THF may deactivate Fe catalysts. Systematic replication studies with controlled variables (e.g., solvent drying, inert atmosphere) are essential. Cross-validate results using alternative methods (e.g., Pd-catalyzed coupling) and statistical tools (e.g., ANOVA for yield comparisons) .

Q. What computational models are suitable for predicting the thermodynamic stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate bond dissociation energies (BDEs) for C–I bonds (~50 kcal/mol) and predict substituent effects. Compare with experimental DSC data for decomposition onset temperatures. Molecular dynamics simulations (MD) further assess conformational stability in solution .

Data Analysis & Interpretation

Q. How should researchers design experiments to compare this compound with analogous halogenated alkylbenzenes?

- Methodological Answer : Use a factorial design to test variables:

- Variables : Halogen type (Br, Cl), alkyl chain length, and substituent position.

- Metrics : Reaction rates (via kinetic profiling), product yields, and thermal stability (TGA/DSC).

- Controls : Include (3-bromobutyl)benzene and (3-chlorobutyl)benzene for direct comparison .

Q. What statistical methods are appropriate for analyzing spectroscopic data from this compound derivatives?

- Methodological Answer : Principal Component Analysis (PCA) can differentiate NMR/IR spectral patterns across derivatives. For HPLC data, use non-linear regression to model degradation kinetics (e.g., first-order decay). Report confidence intervals (95%) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.